

### Felodipine-d5 chemical structure and properties

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Compound of Interest		
Compound Name:	Felodipine-d5	
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# An In-depth Technical Guide to Felodipine-d5

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to **Felodipine-d5**. It is intended for researchers, scientists, and professionals involved in drug development and pharmaceutical sciences.

### Introduction

**Felodipine-d5** is the deuterium-labeled analogue of Felodipine, a potent vasoselective calcium channel antagonist belonging to the dihydropyridine class.[1] Felodipine is widely used in the management of hypertension and stable angina.[2][3][4] The incorporation of five deuterium atoms into the ethyl group of the felodipine molecule makes **Felodipine-d5** an ideal internal standard for quantitative bioanalytical studies, such as mass spectrometry-based assays, to determine the pharmacokinetic profile of felodipine in biological matrices.[5] Its use as a tracer is crucial during the drug development process.

# **Chemical Structure and Physicochemical Properties**

**Felodipine-d5** is structurally identical to felodipine, with the exception of the five hydrogen atoms on the ethyl ester group being replaced by deuterium.

Chemical Name: 3-O-methyl 5-O-(1,1,2,2,2-pentadeuterioethyl) (4R)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.

The key physicochemical properties of **Felodipine-d5** are summarized in the table below.



Property	Value	Sour
Molecular Formula	C18H14D5Cl2NO4	
Molecular Weight	389.3 g/mol	
Monoisotopic Mass	388.1004972 Da	
CAS Number	1242281-38-4	_
Appearance	Not specified	
Solubility	Insoluble in water, freely soluble in dichloromethane and ethanol.	_
XLogP3	3.9	_
Topological Polar Surface Area	64.6 Ų	_

### **Biological Properties and Mechanism of Action**

**Felodipine-d5** is expected to have a biological activity profile comparable to that of felodipine. However, its primary utility is as a stable isotope-labeled internal standard in pharmacokinetic and metabolic studies of felodipine.

Felodipine is a calcium channel blocker that exerts its therapeutic effects by selectively inhibiting the influx of extracellular calcium ions across the membranes of vascular smooth muscle cells. This leads to the relaxation of arteriolar smooth muscle, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure. Felodipine exhibits high vascular selectivity, with a more pronounced effect on vascular smooth muscle than on cardiac muscle.

The mechanism involves the binding of felodipine to the L-type voltage-gated calcium channels, stabilizing them in their inactive conformation. This prevents the calcium influx that is necessary for muscle contraction.

The following diagram illustrates the signaling pathway of Felodipine's action.





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Mechanism of action of Felodipine.

### **Pharmacokinetics of Felodipine (Parent Compound)**

The pharmacokinetic parameters of the non-deuterated parent compound, felodipine, are crucial for understanding the context in which **Felodipine-d5** is used.

Parameter	Value	Source
Bioavailability	~15-20%	_
Time to Peak Plasma Concentration	2.5 - 5 hours	
Protein Binding	>99%	_
Half-life	11 - 16 hours	
Metabolism	Extensive first-pass metabolism by CYP3A4.	
Elimination	~70% excreted as metabolites in urine, ~10% in feces.	

# Experimental Protocols A. Synthesis of Felodipine

A continuous flow synthesis method for felodipine has been developed, offering an efficient and scalable alternative to traditional batch methods. The synthesis of **Felodipine-d5** would follow



a similar protocol, substituting deuterated reactants where appropriate.

Objective: To synthesize felodipine via a one-step continuous flow process.

#### Materials:

- 2,3-dichlorobenzaldehyde
- Methyl acetoacetate
- Ethyl acetoacetate
- · Ammonium acetate
- · Acetic acid
- Piperidine
- Isopropanol (solvent)
- · Microreactor platform

#### Methodology:

- Solution Preparation:
  - Flask A: Prepare a solution of 2,3-dichlorobenzaldehyde, methyl acetoacetate, acetic acid, and piperidine in isopropanol.
  - Flask B: Prepare a solution of ethyl acetoacetate and ammonium acetate in isopropanol.
- Continuous Flow Reaction:
  - The solutions from Flask A and Flask B are co-fed into a microreactor using precision pumps at a defined flow rate ratio.
  - The reaction is carried out at an optimized temperature (e.g., 60 °C).
  - The residence time in the microreactor is controlled by the flow rate and reactor volume.



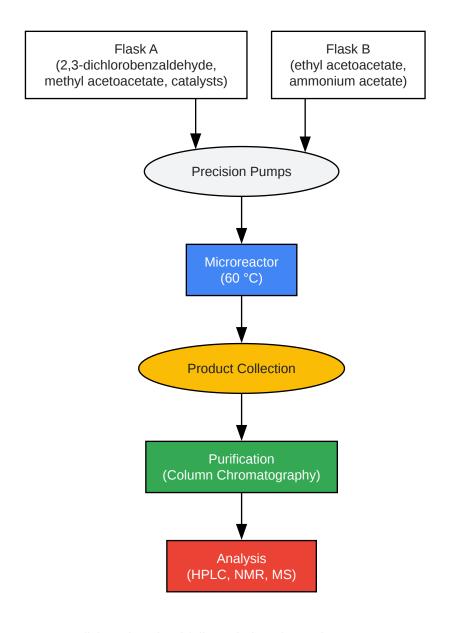




- · Work-up and Purification:
  - The output from the microreactor is collected.
  - The solvent is removed under reduced pressure.
  - The crude product is purified by column chromatography to yield pure felodipine.
- Analysis:
  - The purity of the final product is confirmed by High-Performance Liquid Chromatography (HPLC) and its structure verified by spectroscopic methods (e.g., NMR, MS).

The following diagram outlines the experimental workflow for the continuous flow synthesis of felodipine.





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Continuous flow synthesis workflow.

# B. Bioanalytical Method for Felodipine using Felodipined5

Objective: To quantify the concentration of felodipine in human plasma using liquid chromatography-mass spectrometry (LC-MS) with **Felodipine-d5** as an internal standard.

#### Materials:

Human plasma samples



- Felodipine standard
- Felodipine-d5 (internal standard)
- Acetonitrile
- Water
- Formic acid
- Solid-phase extraction (SPE) cartridges
- HPLC system coupled with a mass spectrometer

#### Methodology:

- Sample Preparation:
  - To a known volume of plasma, add a precise amount of Felodipine-d5 solution (internal standard).
  - Perform protein precipitation by adding acetonitrile.
  - Centrifuge to pellet the precipitated proteins.
  - The supernatant is further cleaned up using solid-phase extraction (SPE).
  - The eluate from the SPE cartridge is evaporated to dryness and reconstituted in the mobile phase.
- LC-MS Analysis:
  - Inject the reconstituted sample into the LC-MS system.
  - Chromatographic Conditions:
    - Column: C18 reverse-phase column.
    - Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.



- Flow Rate: 0.5 mL/min.
- Mass Spectrometric Conditions:
  - Ionization Mode: Electrospray ionization (ESI) in positive mode.
  - Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both felodipine and Felodipine-d5.
- Quantification:
  - A calibration curve is generated by plotting the ratio of the peak area of felodipine to the peak area of Felodipine-d5 against the concentration of the felodipine standards.
  - The concentration of felodipine in the plasma samples is determined from this calibration curve.

### Conclusion

**Felodipine-d5** is an indispensable tool in the research and development of its parent drug, felodipine. Its use as a stable isotope-labeled internal standard ensures the accuracy and precision of bioanalytical methods required for pharmacokinetic and metabolism studies. A thorough understanding of its properties and the analytical methods in which it is employed is essential for pharmaceutical scientists and researchers in the field.

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